Phomoeuphorbin C
Description
Phomoeuphorbin C is a bioactive secondary metabolite isolated from the fungal species Phomopsis euphorbiae, a microorganism associated with plants of the genus Euphorbia. It belongs to the azaphilone class of compounds, which are characterized by a highly oxygenated bicyclic core structure fused to a pyrone-quinone moiety . This compound has garnered attention for its potent inhibitory activity against HIV replication in C8166 human T-cell lines in vitro, with studies demonstrating its efficacy in reducing viral load without cytotoxicity at therapeutic concentrations . Unlike its structural analogs Phomoeuphorbin B and D, which lack antiviral activity, this compound represents a promising candidate for further exploration in antiretroviral drug development.
Properties
Molecular Formula |
C15H20O6 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(3S,6R,7R)-3-[(E)-1,2-dihydroxypent-3-enyl]-6,7-dihydroxy-7-methyl-4,6-dihydro-3H-isochromen-8-one |
InChI |
InChI=1S/C15H20O6/c1-3-4-10(16)13(18)11-5-8-6-12(17)15(2,20)14(19)9(8)7-21-11/h3-4,6-7,10-13,16-18,20H,5H2,1-2H3/b4-3+/t10?,11-,12+,13?,15+/m0/s1 |
InChI Key |
GMZCDOTXVJKLNB-TVIYMLLGSA-N |
Isomeric SMILES |
C/C=C/C(C([C@@H]1CC2=C[C@H]([C@@](C(=O)C2=CO1)(C)O)O)O)O |
Canonical SMILES |
CC=CC(C(C1CC2=CC(C(C(=O)C2=CO1)(C)O)O)O)O |
Synonyms |
phomoeuphorbin C |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reaction Analysis Framework
Chemical reactions involving Phomoeuphorbin C would typically involve optimizing synthesis pathways, understanding reaction mechanisms, or exploring degradation pathways. The following methodologies are critical in such analyses:
1.1 Design of Experiments (DoE) for Reaction Optimization
DoE methodologies, such as face-centered central composite (CCF) designs, are widely used to identify optimal reaction conditions. For example, in the optimization of the NAr reaction of 2,4-difluoronitrobenzene with pyrrolidine, experimental factors like residence time (0.5–3.5 min), temperature (30–70 °C), and pyrrolidine equivalents (2–10) were systematically varied to maximize the yield of the ortho-substituted product . Similar approaches could be applied to this compound synthesis if reaction parameters are defined.
1.2 Mechanistic Insights
Kinetic studies and mechanistic analysis are essential for understanding reaction pathways. For instance, the alkylation of indolphenol with chloropyrrolidine to form cediranib revealed first-order kinetics due to the formation of an intermediate azetidinium ion . Such mechanistic understanding would be critical for predicting and optimizing this compound’s reactivity.
Key Reaction Types in Organic Chemistry
While specific reactions for this compound are not documented in the provided sources, common reaction types in organic chemistry (relevant to structurally similar compounds) include:
Analytical Techniques for Reaction Monitoring
To study this compound’s chemical reactions, the following techniques would be employed:
3.1 Chromatographic Methods
-
HPLC/MS : For quantifying reaction yields and identifying byproducts.
-
GC-MS : For analyzing volatile intermediates or degradation products.
3.2 Spectroscopic Analysis
-
NMR : To confirm structural integrity and track mechanistic intermediates.
-
FTIR : To monitor functional group transformations (e.g., carbonyl stretching).
Challenges in Chemical Reaction Analysis
The complexity of this compound’s structure (if similar to polyketide or polycyclic compounds) poses challenges:
-
Stability Issues : Sensitive functional groups may degrade under standard reaction conditions.
-
Scalability : Optimizing reaction yields while maintaining stereochemical control is critical for industrial applications.
Comparison with Similar Compounds
Structural Analogs: Phomoeuphorbins A, B, and D
Phomoeuphorbin C is part of a family of four structurally related compounds (A–D) isolated from P. euphorbiae. Despite their shared biosynthetic origin, significant differences in bioactivity exist:
Key Findings :
- C-8 Methoxy Group : The presence of a methoxy group at C-8 in this compound correlates with enhanced antiviral potency compared to Phomoeuphorbin A, which has a hydroxyl group at C-3 .
- Side Chain Modifications : Inactive analogs (B and D) exhibit altered side chains or oxidative degradation, suggesting that the integrity of the bicyclic core is critical for bioactivity.
Functional Analogs: Luteusin A and Other Azaphilones
This compound shares functional similarities with other azaphilones, though their mechanisms differ:
Key Insights :
- Mechanistic Divergence : While both this compound and Luteusin A target HIV, the former likely disrupts viral replication post-entry, whereas Luteusin A prevents viral attachment .
- Structural Flexibility: Azaphilones exhibit broad bioactivity (e.g., antiviral, anticancer, antimicrobial) depending on substituents. This compound’s specificity for HIV contrasts with Chaetomugilin D’s anticancer properties, underscoring the role of minor structural variations in determining function.
Comparison with Euphorbia-Derived Phytochemicals
Although this compound is fungal in origin, its association with Euphorbia plants invites comparison with plant-derived metabolites:
Key Contrasts :
- Specificity vs. Broad Activity : this compound’s narrow antiviral focus contrasts with the pleiotropic effects of many Euphorbia-derived compounds, which often exhibit cytotoxicity at higher doses .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
